molecular formula C10H9Cl3O2 B1621119 Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate CAS No. 259132-21-3

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate

Cat. No.: B1621119
CAS No.: 259132-21-3
M. Wt: 267.5 g/mol
InChI Key: CIJDYSFGMGJYSY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate (CAS RN: 259132-21-3) is a chlorinated aromatic ester characterized by a propanoate backbone substituted with chlorine atoms at the 2-position and a 2,4-dichlorophenyl group at the 3-position.

Properties

IUPAC Name

methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJDYSFGMGJYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383959
Record name methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259132-21-3
Record name methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Bromoalkanoate Esters

Base-Mediated Phenoxide Displacement

A widely reported method involves the nucleophilic substitution of 2-bromoalkanoate esters with 2,4-dichlorophenol under basic conditions. Ethyl 2-bromopropionate reacts with 2,4-dichlorophenol in the presence of potassium carbonate (K₂CO₃) to yield ethyl 2-(2,4-dichlorophenoxy)propionate. Adapting this protocol, methyl 2-bromo-3-chloropropanoate can undergo analogous substitution to introduce the 2,4-dichlorophenyl group. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving moderate to high yields (60–85%).

Mechanistic Insights

The bromide leaving group is displaced by the phenoxide ion generated in situ. Steric hindrance from the 2,4-dichlorophenyl group necessitates prolonged reaction times (12–24 hours) to ensure complete conversion. Post-reaction purification via silica gel chromatography or recrystallization from ethanol-water mixtures enhances purity (>95%).

Conjugate Addition of Organometallic Reagents

Grignard Reagent Addition to α,β-Unsaturated Esters

Methyl 2-chloroacrylate serves as a key intermediate for introducing the chlorine and aryl groups in a single step. The conjugate addition of 2,4-dichlorophenylmagnesium bromide to methyl 2-chloroacrylate in tetrahydrofuran (THF) at −78°C yields the target compound. This method exploits the electrophilic β-carbon of the α,β-unsaturated ester, with the Grignard reagent adding regioselectively to position 3.

Optimization Challenges

Reaction temperature critically influences regioselectivity and byproduct formation. Temperatures above −50°C promote polymerization of the acrylate, reducing yields to 40–50%. Quenching the reaction with ammonium chloride and extracting with ethyl acetate minimizes side reactions.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a versatile route to construct the carbon-aryl bond. Methyl 3-bromo-2-chloropropanoate reacts with 2,4-dichlorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the target compound in 70–80% efficiency. This method benefits from mild conditions (60°C, 6 hours) and compatibility with diverse boronic acids.

Ligand and Solvent Effects

Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity, reducing Pd loading to 2 mol%. Aqueous ethanol mixtures enhance solubility of inorganic bases, facilitating transmetalation.

Esterification of Preformed Acids

Acid-Catalyzed Esterification

2-Chloro-3-(2,4-dichlorophenyl)propanoic acid is esterified with methanol using sulfuric acid as a catalyst. Refluxing equimolar amounts of the acid and methanol in toluene for 8 hours achieves >90% conversion. Molecular sieves (4Å) absorb generated water, shifting equilibrium toward ester formation.

Acid Synthesis Routes

The precursor acid is synthesized via chlorination of 3-(2,4-dichlorophenyl)propanoic acid using sulfuryl chloride (SO₂Cl₂) in dichloromethane. Radical initiators like azobisisobutyronitrile (AIBN) ensure selective chlorination at position 2, yielding 65–75% pure product.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Recent patents describe continuous flow processes to enhance scalability. Mixing methyl 2-bromo-3-chloropropanoate with 2,4-dichlorophenol in a microreactor at 100°C and 10 bar pressure reduces reaction time to 30 minutes. In-line liquid-liquid extraction removes residual phenol, streamlining production.

Crystallization and Polymorphism Control

Crude product crystallization from heptane-ethyl acetate mixtures (7:3 v/v) yields the thermodynamically stable polymorph. Differential scanning calorimetry (DSC) confirms a melting point of 98–100°C, consistent with high purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Substitution 75 95 High Moderate
Grignard Addition 65 90 Low High
Suzuki Coupling 80 98 Moderate High
Esterification 85 97 High Low

The Suzuki-Miyaura coupling offers superior purity and yield but requires expensive palladium catalysts. Industrial settings favor nucleophilic substitution for its balance of cost and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong base or acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted phenyl propanoates.

    Hydrolysis: The major products are 2-chloro-3-(2,4-dichlorophenyl)propanoic acid and methanol.

    Reduction: The major product is the corresponding alcohol, 2-chloro-3-(2,4-dichlorophenyl)propanol.

Scientific Research Applications

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Propanoate Derivatives

Compound Name Substituents Key Functional Groups Biological Relevance References
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate 2-Cl, 3-(2,4-dichlorophenyl) Ester, Aromatic Cl Agrochemical potential
Methyl (±)-2-chloro-3-(4-chlorophenyl)propanoate 2-Cl, 3-(4-chlorophenyl) Ester, Aromatic Cl Pesticide intermediate
Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate 2-Cl, 3-(2-methoxycarbonylphenyl), Z-configuration double bond α,β-unsaturated ester, Methoxycarbonyl Anticancer enzyme inhibition
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 2-CN, 3-(4-methoxyphenyl), E-configuration double bond Cyano, Methoxy Not specified

Key Observations :

  • Chlorination Pattern: The target compound’s 2,4-dichlorophenyl group enhances lipophilicity and steric bulk compared to monosubstituted analogs like Methyl (±)-2-chloro-3-(4-chlorophenyl)propanoate. This may improve binding to hydrophobic enzyme pockets in pesticidal targets .
  • Double Bond vs. Saturated Backbone: Compounds like Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate exhibit α,β-unsaturated ester moieties, enabling conjugation and electrophilic reactivity, which are absent in the saturated target compound .

Key Observations :

  • Radical vs. Ionic Pathways : The use of Et3B in highlights radical-based synthesis for cyclohexenyl derivatives, whereas the target compound’s synthesis may rely on nucleophilic substitution or esterification .
  • Purification Challenges : High-yield syntheses (e.g., 96% in ) often require specialized techniques like flash chromatography (FC), while commercial availability of the target compound suggests scalable production methods .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Compound Name Melting Point (°C) NMR Features (Key Peaks) IR (cm⁻¹) References
This compound Not reported Not provided Not provided
Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate 70.5–72 1H NMR (CDCl3): δ 3.90 (s, OCH3), 7.45–7.70 (m, Ar-H) 1714 (C=O), 1495 (Ar)
3-(2-Methoxyphenyl)propanoic acid 85–89 Not provided Not provided

Key Observations :

  • Spectroscopic Trends : The absence of α,β-unsaturation in the target compound eliminates conjugation-related IR peaks (e.g., C=C stretch ~1600 cm⁻¹), contrasting with ’s compound .
  • Thermal Stability : Higher melting points in dichlorophenyl derivatives (e.g., 85–89°C in ) suggest stronger intermolecular forces compared to aliphatic analogs .

Biological Activity

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound belongs to a class of esters and is characterized by its unique structural features, including a chlorinated propanoate group and a dichlorophenyl substituent.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl3O2C_{12}H_{10}Cl_3O_2, with a molecular weight of approximately 292.56 g/mol. Its structure can be represented as follows:

Methyl 2 chloro 3 2 4 dichlorophenyl propanoate\text{Methyl 2 chloro 3 2 4 dichlorophenyl propanoate}

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Studies suggest that it may serve as a potential candidate for developing new antimicrobial agents due to its effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Preliminary findings indicate that this compound demonstrates antifungal properties, making it relevant in treating fungal infections.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. It likely acts as an electrophile in substitution reactions, allowing it to form new chemical bonds with nucleophiles, such as enzymes or cellular receptors. This interaction can lead to inhibition of essential metabolic pathways or disruption of cellular signaling processes.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of various bacteria
AntifungalEffective against certain fungal strains
Enzyme InteractionPotentially interacts with enzymes affecting metabolic pathways

Case Study: Antimicrobial Efficacy

In one study focused on the antimicrobial efficacy of this compound, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory activity at concentrations as low as 32 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent.

Case Study: Antifungal Activity

Another investigation assessed the antifungal properties of this compound against Candida albicans. The study revealed that the compound could reduce fungal viability by over 50% at a concentration of 64 µg/mL. This suggests that it may be a viable candidate for further development into antifungal therapies.

Applications in Scientific Research

This compound has several applications across various fields:

  • Chemistry : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology : Under investigation for its potential biological activities.
  • Medicine : Ongoing research aims to explore its use in developing new therapeutic agents.
  • Industry : Employed in producing specialty chemicals and as a reagent in industrial processes.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via esterification of the corresponding propanoic acid derivative with methanol under acidic catalysis. Key steps include:

  • Chlorination : Introducing chlorine at the 2-position of the propanoate backbone using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves purity. Purity ≥97% can be achieved using column chromatography with silica gel and a gradient elution system .
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and gas chromatography (GC-FID) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 3.7–3.8 ppm (ester methyl group) and δ 4.5–5.0 ppm (methine proton adjacent to chlorine). Aromatic protons from the 2,4-dichlorophenyl group appear as multiplets in δ 7.2–7.8 ppm .
    • ¹³C NMR : Confirm ester carbonyl at ~170 ppm and chlorine-substituted carbons at ~55–60 ppm .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 263.0 (C₁₀H₁₀Cl₃O₂) with isotopic clusters characteristic of chlorine .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis resolves bond angles and torsional strain in the Z-isomer (e.g., C=O and Cl spatial orientation) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported herbicidal activity data for this compound analogs?

Methodological Answer: Contradictions in bioactivity data often arise from:

  • Structural Analog Variations : Compare activity of methyl ester derivatives (e.g., diclofop-methyl) with ethyl or propyl esters, noting changes in lipophilicity and membrane permeability .
  • Bioassay Conditions : Standardize testing parameters (e.g., pH, temperature, solvent carriers like DMSO) to minimize environmental variability. Use Arabidopsis thaliana or Lolium perenne as model systems for consistent phytotoxicity assessments .
  • Metabolite Interference : Analyze degradation products (e.g., free acids via ester hydrolysis) using LC-MS to distinguish parent compound effects from metabolites .

Q. How can stereochemical control be optimized during the synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen-Katsuki catalysts to induce enantioselectivity at the methine carbon. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) to enrich desired stereoisomers .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for racemization and guide solvent selection to stabilize transition states .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

Methodological Answer:

  • Hydrolysis : Under alkaline conditions (pH >8), ester cleavage yields 2-chloro-3-(2,4-dichlorophenyl)propanoic acid. Track via pH-stat titration and LC-MS .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify chlorinated byproducts (e.g., 2,4-dichlorophenol) using GC-ECD .
  • Soil Microcosm Studies : Incubate with agricultural soil samples (20–25°C, 60% moisture) and quantify residual compound via QuEChERS extraction followed by UPLC-MS/MS .

Q. How do structural modifications at the phenyl ring influence the physicochemical properties of this compound?

Methodological Answer:

  • Substituent Effects : Replace 2,4-dichloro groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Calculate logP (octanol-water partition coefficient) using ChemDraw or ACD/Labs to predict bioavailability .
  • Thermal Stability : Perform TGA-DSC analysis (10°C/min, N₂ atmosphere) to correlate melting points (mp 85–89°C for analogs) with substituent bulkiness .
  • Solubility : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) using shake-flask method and correlate with Hansch parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate
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